

In-Depth Structural Analysis of Diethyl 2-ethyl-2-phenylmalonate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethyl 2-ethyl-2-phenylmalonate*

Cat. No.: *B042046*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 2-ethyl-2-phenylmalonate is a disubstituted derivative of malonic acid with significant applications in organic synthesis, particularly as a key intermediate in the preparation of pharmaceuticals like phenobarbital.^[1] A thorough understanding of its structural characteristics is crucial for optimizing synthetic routes, predicting reactivity, and informing drug design efforts. This technical guide provides a comprehensive overview of the structural analysis of **diethyl 2-ethyl-2-phenylmalonate**, compiling available physicochemical data, outlining detailed experimental protocols for its synthesis, and presenting a logical workflow for its preparation. While extensive searches for experimental crystallographic and detailed spectroscopic data have been conducted, such information is not readily available in the public domain. This guide, therefore, also serves to highlight the current gaps in the complete structural elucidation of this important molecule.

Physicochemical Properties

Diethyl 2-ethyl-2-phenylmalonate is a colorless to light yellow liquid at room temperature.^[2] It is characterized by its high boiling point and low solubility in water, while being soluble in common organic solvents like ethanol and ether.^[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Diethyl 2-ethyl-2-phenylmalonate**

Property	Value	Reference(s)
Molecular Formula	C ₁₅ H ₂₀ O ₄	[4][5]
Molecular Weight	264.32 g/mol	[4][5]
CAS Number	76-67-5	[4]
Appearance	Colorless to light yellow liquid	[2]
Boiling Point	185 °C at 15 mmHg	[4]
Density	1.07 g/mL at 25 °C	[4]
Refractive Index (n ₂₀ /D)	1.491	[4]
Solubility	Insoluble in water; Soluble in ethanol, ether	[3]

Synthesis and Purification

The synthesis of **diethyl 2-ethyl-2-phenylmalonate** is typically achieved through the ethylation of diethyl phenylmalonate. The precursor, diethyl phenylmalonate, can be synthesized via a Claisen condensation of diethyl oxalate and ethyl phenylacetate, followed by decarbonylation. [6] The subsequent alkylation with an ethyl halide in the presence of a base yields the final product.

Experimental Protocols

Protocol 1: Synthesis of Diethyl Phenylmalonate

This procedure is adapted from a known method for the arylation of diethyl malonate.[4]

- Reagents and Equipment:

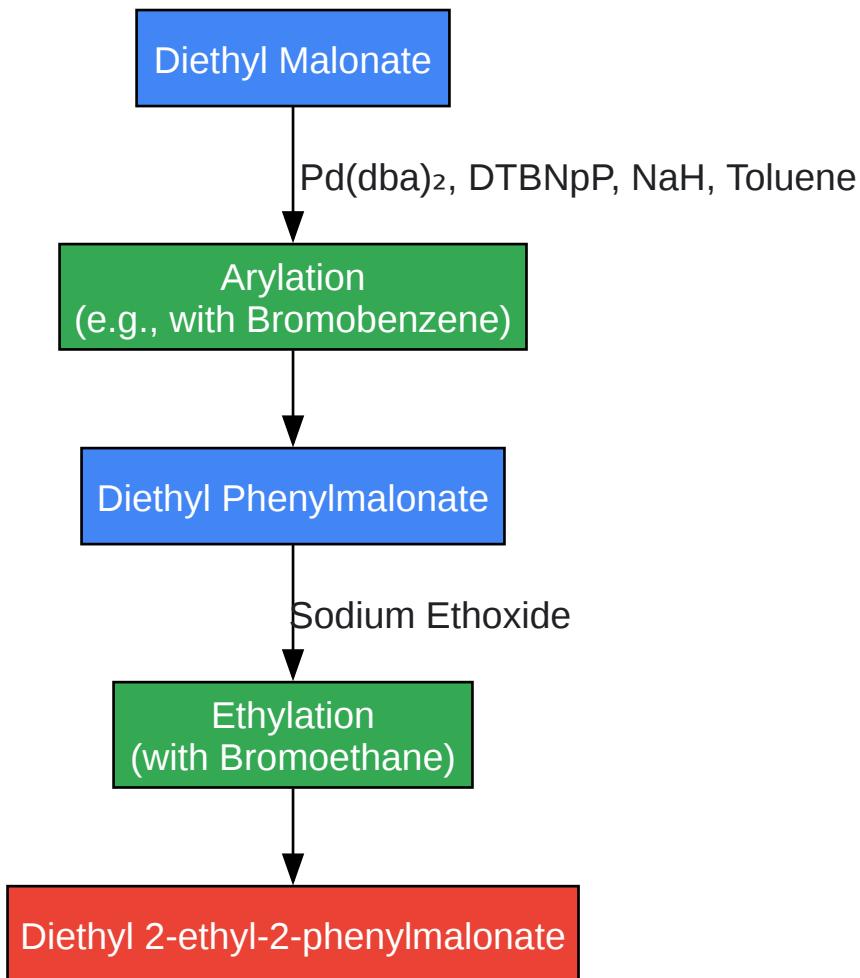
- Palladium(II) bis(dibenzylideneacetone) [Pd(dba)₂]
- Di-tert-butyl(neopentyl)phosphine [DTBNpP]
- Sodium hydride (NaH)

- Toluene
- Aryl bromide (e.g., bromobenzene)
- Diethyl malonate
- Celite
- Silica gel
- Standard dry box and glassware

- Procedure:
 - In a glovebox, add $\text{Pd}(\text{dba})_2$ (0.010 mmol), DTBNpP (0.020 mmol), and NaH (1.2 mmol) to a screw-capped vial.
 - Seal the vial and remove it from the glovebox.
 - Add toluene (1.0 mL), the aryl bromide (1.0 mmol), and diethyl malonate (1.2 mmol) to the vial.
 - Stir the reaction mixture at 70 °C for 24 hours.
 - Monitor the conversion of the aryl bromide by gas chromatography (GC).
 - Upon completion, filter the crude reaction mixture through a plug of Celite.
 - Concentrate the filtrate in vacuo.
 - Purify the resulting concentrate by column chromatography on silica gel to yield diethyl phenylmalonate.

Protocol 2: Synthesis of **Diethyl 2-ethyl-2-phenylmalonate**

This protocol describes the ethylation of diethyl phenylmalonate.


- Reagents and Equipment:

- Diethyl phenylmalonate
- Sodium ethoxide
- Bromoethane
- Ethanol
- Standard reaction glassware with reflux condenser
- Procedure:
 - Prepare a solution of sodium ethoxide in absolute ethanol.
 - Add diethyl phenylmalonate to the sodium ethoxide solution.
 - Slowly add bromoethane to the reaction mixture.
 - Reflux the mixture for several hours until the reaction is complete (monitored by TLC or GC).
 - After cooling, neutralize the reaction mixture.
 - Perform an aqueous workup to extract the crude product.
 - Purify the crude product by vacuum distillation.

Synthesis Workflow

The logical progression of the synthesis of **diethyl 2-ethyl-2-phenylmalonate** from diethyl malonate is illustrated in the following diagram.

Synthesis Workflow of Diethyl 2-ethyl-2-phenylmalonate

[Click to download full resolution via product page](#)

Synthesis Workflow

Structural Analysis Data

A comprehensive structural analysis of a molecule relies on data from various techniques, including X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy.

Crystallographic Data

As of the latest search, no publicly available crystallographic data (e.g., CIF files) for **diethyl 2-ethyl-2-phenylmalonate** could be located. Therefore, a detailed analysis of its solid-state conformation, including precise bond lengths and angles, cannot be provided at this time. Such data, if it were available, would be presented as in Table 2.

Table 2: Representative Crystallographic Data (Data Not Available)

Parameter	Value
Crystal System	Not Available
Space Group	Not Available
Unit Cell Dimensions	Not Available
Selected Bond Lengths (Å)	Not Available
Selected Bond Angles (°)	Not Available
Torsion Angles (°)	Not Available

Spectroscopic Data

Detailed, experimentally-derived spectroscopic data with full assignments for **diethyl 2-ethyl-2-phenylmalonate** are not available in the public domain. The following sections outline the expected spectral features based on the known structure of the molecule and data from similar compounds.

The proton NMR spectrum of **diethyl 2-ethyl-2-phenylmalonate** is expected to show distinct signals for the aromatic protons of the phenyl group, the methylene and methyl protons of the two ethyl ester groups, and the methylene and methyl protons of the 2-ethyl group. A hypothetical summary of the expected chemical shifts and multiplicities is provided in Table 3.

Table 3: Predicted ^1H NMR Spectral Data (Data Not Available)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.2 - 7.4	Multiplet	5H	Aromatic protons (C_6H_5)
~ 4.2	Quartet	4H	$-OCH_2CH_3$
~ 2.0	Quartet	2H	$-CH_2CH_3$ (on malonate)
~ 1.2	Triplet	6H	$-OCH_2CH_3$
~ 0.8	Triplet	3H	$-CH_2CH_3$ (on malonate)

The carbon-13 NMR spectrum would provide information on the different carbon environments within the molecule. Key signals would include those for the carbonyl carbons of the ester groups, the aromatic carbons, the quaternary carbon of the malonate, and the carbons of the ethyl groups. Table 4 presents a prediction of these signals.

Table 4: Predicted ^{13}C NMR Spectral Data (Data Not Available)

Chemical Shift (δ , ppm)	Assignment
~ 170	$C=O$ (ester)
~ 138	Quaternary aromatic carbon
~ 128	Aromatic CH
~ 127	Aromatic CH
~ 61	$-OCH_2CH_3$
~ 58	Quaternary malonate carbon
~ 25	$-CH_2CH_3$ (on malonate)
~ 14	$-OCH_2CH_3$
~ 9	$-CH_2CH_3$ (on malonate)

The IR spectrum of **diethyl 2-ethyl-2-phenylmalonate** would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester groups. Other characteristic bands would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C-O stretching vibrations. A summary of expected IR absorptions is given in Table 5.

Table 5: Predicted FT-IR Spectral Data (Data Not Available)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3100 - 3000	Medium	Aromatic C-H stretch
~ 3000 - 2850	Medium	Aliphatic C-H stretch
~ 1735	Strong	C=O stretch (ester)
~ 1600, 1495	Medium-Weak	Aromatic C=C stretch
~ 1250 - 1000	Strong	C-O stretch (ester)

Computational Analysis

A computational analysis of **diethyl 2-ethyl-2-phenylmalonate**, for instance using Density Functional Theory (DFT), would provide valuable insights into its electronic structure, conformational preferences, and vibrational frequencies. Such studies could predict the optimized molecular geometry, bond lengths, and bond angles, which would be a valuable comparison to experimental data if it were available. At present, no specific computational studies for this molecule have been identified in the literature.

Conclusion

Diethyl 2-ethyl-2-phenylmalonate is a compound of significant interest in synthetic and medicinal chemistry. This guide has consolidated the available physicochemical and synthetic data for this molecule. However, a complete structural characterization is currently hampered by the lack of publicly available experimental crystallographic and detailed spectroscopic data. Further research to obtain single-crystal X-ray diffraction data and high-resolution NMR and IR spectra is necessary for a definitive structural elucidation. Such data would be invaluable for

researchers working with this compound, enabling more precise molecular modeling and a deeper understanding of its chemical behavior.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diethyl phenylmalonate | C13H16O4 | CID 66514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diethyl 2-ethyl-2-phenylmalonate | 76-67-5 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. Diethyl 2-ethyl-2-phenylmalonate 96 76-67-5 [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. Diethyl ethylmalonate(133-13-1) 13C NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [In-Depth Structural Analysis of Diethyl 2-ethyl-2-phenylmalonate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b042046#diethyl-2-ethyl-2-phenylmalonate-structural-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com